N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-ethylbenzohydrazide
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Overview
Description
N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-ethylbenzohydrazide is a useful research compound. Its molecular formula is C20H16Cl2N6O and its molecular weight is 427.29. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from G1 phase to S phase and the progression of the S phase .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity of CDK2 . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is essential for the transition from G1 to S phase and the progression of the S phase. By inhibiting CDK2, the compound disrupts these transitions, leading to cell cycle arrest .
Pharmacokinetics
The compound’s potency against cdk2 and its cytotoxic activities against various cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in significant cell cycle arrest and induction of apoptosis within HCT cells . This leads to a decrease in cell proliferation, as evidenced by the compound’s cytotoxic activities against various cell lines .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[3,4-d]pyrimidine derivatives can interact with various enzymes and proteins . For instance, some derivatives have been found to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell proliferation
Cellular Effects
Some pyrazolo[3,4-d]pyrimidine derivatives have been found to exhibit cytotoxic activities against various cancer cell lines . They can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that some pyrazolo[3,4-d]pyrimidine derivatives can inhibit the activity of CDK2 . They exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-ethylbenzohydrazide is a complex organic compound with significant biological activity. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the 3,4-dichlorophenyl group and the hydrazide moiety enhances its potential as a therapeutic agent.
Chemical Structure and Properties
The IUPAC name of the compound is N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-ethylbenzohydrazide. Its molecular formula is C18H18Cl2N6O with a molecular weight of approximately 396.29 g/mol. The structure includes:
- Pyrazolo[3,4-d]pyrimidine core : A bicyclic structure that contributes to its biological activity.
- 3,4-Dichlorophenyl group : Enhances lipophilicity and may influence receptor binding.
- Benzohydrazide moiety : Known for its role in various biological interactions.
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Research indicates that it may exhibit:
- Anticancer Activity : Preliminary studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit the growth of cancer cell lines. For instance, compounds similar to this structure have demonstrated IC50 values in the micromolar range against various cancer types, including breast and colon cancers .
- Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways. Kinase inhibitors are crucial in cancer therapy as they can block pathways that promote tumor growth and survival.
The mechanism of action for this compound involves several key processes:
- Enzyme Interaction : It binds to enzymes such as kinases and proteases, inhibiting their activity and disrupting cellular signaling pathways.
- Nucleic Acid Interaction : The compound may also interact with DNA or RNA polymerases, affecting nucleic acid synthesis and leading to apoptosis in malignant cells.
- Modulation of Signaling Pathways : By inhibiting specific pathways, it can induce cell cycle arrest or promote programmed cell death (apoptosis).
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structure Type | Biological Activity | IC50 (µM) |
---|---|---|---|
Compound A | Pyrazolo[3,4-d]pyrimidine | Anticancer | 6.2 |
Compound B | Benzohydrazide derivative | Antimicrobial | 43.4 |
N'-[1-(3,4-dichlorophenyl)-... | Pyrazolo[3,4-d]pyrimidine | Anticancer | TBD |
This table highlights how variations in substituents can lead to differences in biological activity and potency.
Case Studies and Research Findings
Several studies have investigated the biological effects of pyrazolo[3,4-d]pyrimidine derivatives:
- Antitumor Activity : In vitro studies on similar compounds have shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with notable IC50 values indicating effective inhibition of cell proliferation.
- Mechanistic Studies : Research has demonstrated that these compounds can induce apoptosis through the activation of caspases and by modulating Bcl-2 family proteins involved in apoptosis regulation.
Properties
IUPAC Name |
N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-ethylbenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N6O/c1-2-12-3-5-13(6-4-12)20(29)27-26-18-15-10-25-28(19(15)24-11-23-18)14-7-8-16(21)17(22)9-14/h3-11H,2H2,1H3,(H,27,29)(H,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBKRTPACQLHNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.